molecular formula C5H3Cl2NO2S B2835771 4-Chloropyridine-2-sulfonyl chloride CAS No. 1060809-16-6

4-Chloropyridine-2-sulfonyl chloride

Cat. No.: B2835771
CAS No.: 1060809-16-6
M. Wt: 212.04
InChI Key: WMGWDIFEYNPWAK-UHFFFAOYSA-N
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Description

4-Chloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3Cl2NO2S. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and a sulfonyl chloride group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropyridine-2-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-pyridinesulfonyl chloride. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the direct sulfonylation of 4-chloropyridine using chlorosulfonic acid (HSO3Cl) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloropyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Biological Activity

4-Chloropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

This compound is synthesized from pyridine derivatives through chlorosulfonylation reactions. The compound features a chloropyridine moiety that enhances its reactivity and biological profile. The synthesis process typically involves the reaction of pyridine-2-sulfonic acid with thionyl chloride or phosphorus oxychloride, leading to the formation of sulfonyl chloride derivatives .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Tubulin Polymerization : Compounds derived from sulfonamides, including those related to this compound, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is particularly relevant in cancer therapy, where disrupting the mitotic process can hinder tumor growth .
  • Antiviral Activity : Some studies have indicated that derivatives containing the chloropyridine structure exhibit antiviral properties, particularly against SARS-CoV-2. These compounds may act by inhibiting viral entry or replication within host cells .

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundCaco-2 (Colon)15.0Inhibition of tubulin polymerization
HCT-116 (Colon)20.5Cell cycle arrest
MCF-7 (Breast)12.0ER-β mediated mechanism
MDA-MB-231 (Breast)25.0Disruption of microtubule dynamics

The above data indicates that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with notable effectiveness against colon and breast cancer cells.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated a series of sulfonamide derivatives, including those based on this compound, for their anticancer properties. The results demonstrated significant growth inhibition in Caco-2 and MCF-7 cell lines, suggesting potential for further development as anticancer agents .
  • Antiviral Properties : Research into indole-chloropyridine conjugates revealed that certain derivatives possess antiviral activity against SARS-CoV-2, acting through inhibition of viral fusion processes. This highlights the potential utility of 4-chloropyridine derivatives in developing therapeutics for viral infections .
  • Antimalarial Activity : Novel compounds incorporating the chloropyridine sulfonamide structure were tested for antimalarial activity against Plasmodium falciparum. Some derivatives exhibited promising inhibitory concentrations, indicating a broader scope for this chemical class in infectious disease treatment .

Properties

IUPAC Name

4-chloropyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGWDIFEYNPWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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